REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([O:27]COC)=[C:7]([C:9]2[O:10][C:11]3[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][NH:19][CH2:20][C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=4)[C:12]=3[N:13]=2)[CH:8]=1.BrCC1C2N=[C:40](C3C=C(OC)C(OC)=CC=3OCOC)[O:41]C=2C=CC=1>>[CH3:40][O:41][C:4]1[C:3]([O:2][CH3:1])=[CH:8][C:7]([C:9]2[O:10][C:11]3[CH:17]=[CH:16][CH:15]=[C:14]([CH2:18][NH:19][CH2:20][C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=4)[C:12]=3[N:13]=2)=[C:6]([OH:27])[CH:5]=1
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Name
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2-(5-methoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
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Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=C(C1)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)OCOC
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Name
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4-bromomethyl-2-(4,5-dimethoxy-2-methoxymethoxyphenyl)benzoxazole
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Quantity
|
612 mg
|
Type
|
reactant
|
Smiles
|
BrCC1=CC=CC2=C1N=C(O2)C2=C(C=C(C(=C2)OC)OC)OCOC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
COC1=CC(=C(C=C1OC)C=1OC2=C(N1)C(=CC=C2)CNCC2=NC=CC=C2)O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |